molecular formula C9H9BrO2 B2987260 (2-Bromo-5-methoxyphenyl)acetaldehyde CAS No. 1373403-25-8

(2-Bromo-5-methoxyphenyl)acetaldehyde

Cat. No.: B2987260
CAS No.: 1373403-25-8
M. Wt: 229.073
InChI Key: QJVZAJYRNBKRQP-UHFFFAOYSA-N
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Description

“(2-Bromo-5-methoxyphenyl)acetaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It is a derivative of acetaldehyde, which has been substituted with a 2-bromo-5-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde group . The molecular weight of this compound is 229.07 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, compounds with similar structures, such as acetals, are known for their stability and lack of reactivity in neutral to strongly basic environments .

Future Directions

While specific future directions for “(2-Bromo-5-methoxyphenyl)acetaldehyde” are not detailed in the sources retrieved, compounds with similar structures, such as 2-aminothiazole-based compounds, have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory actions . This suggests potential future research directions in drug development.

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVZAJYRNBKRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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